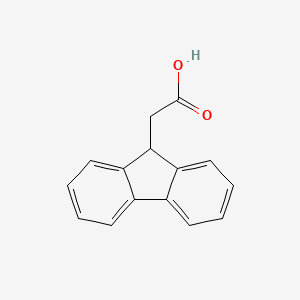

9-Fluoreneacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5255. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(9H-fluoren-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSMJMTYIMFHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212015 | |

| Record name | 9-Fluoreneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-80-6 | |

| Record name | Fluorene-9-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Fluoreneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorene-9-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Fluoreneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Fluorene-9-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Fluoreneacetic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Fluoreneacetic acid, a derivative of the polycyclic aromatic hydrocarbon fluorene, serves as a versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its core chemical and physical properties, structural information, and relevant experimental considerations. All quantitative data is presented in structured tables for ease of reference, and key conceptual frameworks are visualized using logical diagrams.

Chemical and Physical Properties

This compound is a white to pale cream crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, application in reactions, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O₂ | [2] |

| Molecular Weight | 224.25 g/mol | [2][3] |

| CAS Number | 6284-80-6 | [2][4] |

| IUPAC Name | 2-(9H-fluoren-9-yl)acetic acid | [1][5] |

| Melting Point | 133-135 °C | [2][6][3] |

| Boiling Point | 436.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.242 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in water. Also soluble in ethanol, ether, and chloroform. | [6] |

| pKa | 3.90 ± 0.10 (Predicted) | |

| LogP | 3.27360 | [2] |

| Appearance | White to pale cream crystals or powder | [1][6] |

Chemical Structure and Identification

The structure of this compound consists of a central fluorene moiety with an acetic acid group attached at the 9-position. This structure is planar, contributing to its aromatic character.[7]

| Identifier | String | Reference(s) |

| SMILES | O=C(O)CC1c2ccccc2c2ccccc12 | [3][4] |

| InChIKey | WFSMJMTYIMFHPV-UHFFFAOYSA-N | [1][4][5] |

Synthesis and Reactivity

This compound can be synthesized through various methods. One common approach involves the use of 9-bromofluorene in a malonic ester synthesis.[8] Another reported method is the reaction of fluorene with acetyl chloride, followed by hydrolysis.[6] The acidic nature of the C9-H bond in the fluorene ring system (pKa ≈ 22.6 in DMSO) makes it susceptible to deprotonation, forming the stable fluorenyl anion, which can then be reacted with electrophiles.[7]

The carboxylic acid functional group allows for a range of reactions, including esterification and amide bond formation. For instance, it has been used in the preparation of N-(9-fluoreneacetyl)-L-leucine and pyrokinin class insect neuropeptides.[5][9]

Experimental Protocols

General Workflow for Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. A generalized workflow for obtaining this data is presented below, based on established methods for similar organic compounds.[10]

Caption: General workflow for the spectroscopic characterization of this compound.

Synthesis via Malonic Ester Synthesis (Conceptual)

A representative synthesis of this compound can be achieved via the malonic ester synthesis, starting from 9-bromofluorene. The key steps are outlined below.

Caption: Conceptual pathway for the synthesis of this compound via malonic ester synthesis.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[6][11]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][11]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9][11]

-

Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11][12]

Logical Relationships of Key Properties

The interplay between the structure and properties of this compound is crucial for understanding its behavior and potential applications.

Caption: Logical relationships between the structure and key properties of this compound.

Conclusion

This compound is a well-characterized compound with a range of potential applications stemming from its unique structural features. This guide has summarized its fundamental chemical and physical properties, structural identifiers, and general experimental considerations. The provided data and diagrams serve as a foundational resource for researchers and professionals working with this versatile molecule.

References

- 1. Fluorene-9-acetic acid, 99+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Page loading... [guidechem.com]

- 3. parchem.com [parchem.com]

- 4. fluorene-9-acetic acid [stenutz.eu]

- 5. Fluorene-9-acetic acid, 99+% | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. Fluorene - Wikipedia [en.wikipedia.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Fluorene-9-acetic acid | 6284-80-6 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and History of 9-Fluoreneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 9-Fluoreneacetic acid, a synthetic auxin that has played a role in the study of plant growth regulation. The document details the initial synthesis of this compound, outlines key experimental protocols from seminal studies, and presents a historical perspective on the exploration of its biological activities. Quantitative data from foundational research are summarized, and the logical progression of its scientific understanding is visualized through diagrams. This guide serves as a valuable resource for researchers interested in the historical context of synthetic auxins and the development of plant growth regulators.

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively attributed to a single individual in the currently available scientific literature. However, by 1940, its existence and methods of preparation were known. In their paper in the Journal of the American Chemical Society, W. E. Bachmann and John Clark Sheehan from the University of Michigan acknowledged that this compound had been previously prepared through two main routes: from ethyl 9-fluorylglyoxalate and from fluorenone via the Reformatsky reaction.[1]

In the same 1940 publication, Bachmann and Sheehan introduced a new and convenient method for the synthesis of this compound starting from 9-bromofluorene, utilizing a malonic ester synthesis.[1] This method provided a clear and reproducible pathway to obtain the compound.

Key Early Synthesis Methods

Caption: Early Synthetic Pathways to this compound.

Experimental Protocols of Seminal Syntheses

Synthesis of this compound via Malonic Ester Synthesis (Bachmann and Sheehan, 1940)

This method, detailed by Bachmann and Sheehan, provided a robust route to this compound.[1]

Experimental Workflow:

Caption: Workflow for the Synthesis of this compound.

Detailed Methodology:

-

Preparation of Sodio-malonic Ester: A solution of sodio-malonic ester was prepared from 0.75 cc of sodium, 6.7 cc of diethyl malonate, and 30 cc of absolute alcohol in a nitrogen atmosphere.

-

Reaction with 9-Bromofluorene: To the chilled solution of sodio-malonic ester, a solution of 4.5 g of 9-bromofluorene in 15 cc of dry benzene was added. The mixture was then refluxed for one hour.

-

Hydrolysis: The solvents were distilled from the mixture, and the residual ester was hydrolyzed with a 40% aqueous potassium hydroxide solution.

-

Decarboxylation: The resulting dicarboxylic acid was heated at 200°C for twenty minutes to induce decarboxylation.

-

Purification: The product was dissolved in hot acetone, and the solution was boiled with Norit and Filter-Cel for purification.

Quantitative Data: The yield and melting point reported in this study are summarized in the table below.

Early Investigations into Biological Activity: A Plant Growth Regulator

The most significant early application of this compound was in the field of plant physiology. In 1935, P.W. Zimmerman and F. Wilcoxon at the Boyce Thompson Institute published a seminal paper detailing the effects of various chemical substances on plant growth.[2][3][4][5] In this work, they identified this compound as a potent synthetic growth substance with auxin-like activity, capable of initiating roots and causing other physiological responses in plants.

Auxin-like Activity

Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. The discovery that this compound could mimic the effects of natural auxins opened up new avenues for research into plant growth regulation. The auxin signaling pathway is a complex process involving the perception of the auxin signal and a cascade of molecular events that ultimately lead to changes in gene expression and cellular responses.

Simplified Auxin Signaling Pathway:

Caption: Simplified Auxin Signaling Pathway.

Summary of Quantitative Data

The following tables summarize the key quantitative data from the seminal publications on the synthesis and biological activity of this compound.

Table 1: Synthesis of this compound (Bachmann and Sheehan, 1940)

| Parameter | Value |

| Starting Material | 9-Bromofluorene |

| Yield | Not explicitly stated in percentage, but described as a "convenient method" |

| Melting Point | Not explicitly stated in this publication for the final product |

Note: While the 1940 paper provides a detailed procedure, it does not specify the final yield and melting point of the synthesized this compound. The focus was on the novel methodology.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.25 g/mol |

| Melting Point | 133-135 °C |

Source: Data compiled from publicly available chemical databases.

Conclusion

The history of this compound is a story of chemical synthesis paving the way for significant biological discoveries. While its initial synthesis in the early 20th century remains somewhat obscure, the work of Bachmann and Sheehan provided a clear and accessible synthetic route. The subsequent identification of its potent auxin-like activity by Zimmerman and Wilcoxon was a pivotal moment, contributing to the broader understanding of plant growth regulation and the development of synthetic plant hormones. This technical guide provides a foundational understanding of this molecule's journey from the laboratory bench to its role in plant science, offering valuable historical context for researchers in the field.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Transport and Metabolism of the Endogenous Auxin Precursor Indole-3-Butyric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Synthesis of 9-Fluoreneacetic Acid from Fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for producing 9-fluoreneacetic acid from fluorene. The synthesis is a multi-step process involving the initial bromination of fluorene to an intermediate, 9-bromofluorene, followed by a malonic ester synthesis, and concluding with hydrolysis and decarboxylation to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in tabular format for clarity, and includes visualizations of the chemical pathways and experimental workflow.

Overall Synthetic Pathway

The conversion of fluorene to this compound is typically achieved in three main stages:

-

Bromination: Fluorene is first converted to 9-bromofluorene. This is a crucial intermediate step to introduce a leaving group at the 9-position, making it susceptible to nucleophilic attack.

-

Malonic Ester Synthesis: The 9-bromofluorene is then reacted with a malonic ester, such as diethyl malonate, in the presence of a strong base to form diethyl 9-fluorenylmalonate.

-

Hydrolysis and Decarboxylation: The resulting diester is subsequently hydrolyzed to the corresponding dicarboxylic acid, which is then decarboxylated upon heating to yield this compound.

Caption: Overall reaction scheme for the synthesis of this compound from Fluorene.

Experimental Protocols

Step 1: Synthesis of 9-Bromofluorene

This procedure details the bromination of fluorene at the 9-position using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.

Table 1: Reagents and Conditions for the Synthesis of 9-Bromofluorene

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Solvent/Conditions |

| Fluorene | 166.22 | 59.76 g | 0.36 | Carbon Tetrachloride (360 ml) |

| N-Bromosuccinimide (NBS) | 177.98 | 64.1 g | 0.36 | Reflux |

| Benzoyl Peroxide | 242.23 | 0.87 g | 0.0036 | 3 hours |

| Product | Molar Mass ( g/mol ) | Yield | ||

| 9-Bromofluorene | 245.11 | 46.1 g (55%) |

Procedure:

-

A mixture of fluorene (59.76 g, 0.36 mol), N-bromosuccinimide (64.1 g, 0.36 mol), and benzoyl peroxide (0.87 g, 0.0036 mol) in 360 ml of carbon tetrachloride is prepared in a suitable reaction vessel.

-

The mixture is stirred and heated to reflux for a period of 3 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield a dark oil.

-

The crude product is crystallized from methanol to afford 46.1 g (55% yield) of 9-bromofluorene as a yellow solid with a melting point of 102-104 °C.[1]

Step 2 & 3: Malonic Ester Synthesis, Hydrolysis, and Decarboxylation

This part of the synthesis involves the reaction of 9-bromofluorene with sodio-malonic ester, followed by hydrolysis of the resulting diester and subsequent decarboxylation to yield this compound.

Table 2: Reagents and Conditions for the Synthesis of this compound from 9-Bromofluorene

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Solvent/Conditions |

| 9-Bromofluorene | 245.11 | 4.5 g | 0.018 | Dry Benzene (15 ml) |

| Sodium | 22.99 | 0.75 g | 0.033 | Absolute Alcohol (30 ml) |

| Diethyl Malonate | 160.17 | 6.7 ml | ~0.042 | Reflux (1 hour) |

| 40% aq. Potassium Hydroxide | - | Sufficient amount | - | Hydrolysis |

| Product | Molar Mass ( g/mol ) | Yield | ||

| This compound | 224.25 | Not explicitly stated, but implied to be a good yield. |

Procedure:

-

Preparation of Sodio-malonic Ester: In a reaction vessel, a chilled solution of sodio-malonic ester is prepared from sodium (0.75 g) and diethyl malonate (6.7 ml) in absolute alcohol (30 ml). The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

-

Alkylation: A solution of 9-bromofluorene (4.5 g) in 15 ml of dry benzene is added to the chilled sodio-malonic ester solution.

-

The reaction mixture is refluxed for one hour.

-

Hydrolysis: After reflux, the solvents are distilled from the mixture. The residual ester is then hydrolyzed by adding a 40% aqueous potassium hydroxide solution and heating.

-

Decarboxylation: The resulting dicarboxylic acid is heated at 200°C for twenty minutes to induce decarboxylation.

-

Purification: The product is dissolved in hot acetone, and the solution is treated with Norit (activated carbon) and filtered. The this compound is then isolated from the solution.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final purified product.

Caption: Step-by-step workflow for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound from fluorene via the malonic ester pathway is a robust and well-established method. Careful control of reaction conditions, particularly the exclusion of moisture during the formation of the sodio-malonic ester and the alkylation step, is critical for achieving high yields. The provided protocols offer a solid foundation for researchers in the fields of organic synthesis and drug development to produce this valuable compound. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

Spectroscopic Characterization of 9-Fluoreneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Fluoreneacetic acid (CAS No: 6284-80-6), a vital analytical tool for its identification and characterization in research and development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Introduction

This compound, with a molecular formula of C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol , is a derivative of fluorene.[1][2] Accurate spectroscopic analysis is fundamental for confirming its structure, purity, and for its application in various scientific fields, including drug development. This guide presents a consolidated reference for the key spectroscopic signatures of this compound.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound. Due to the limited availability of public, comprehensive raw data, some values are predicted based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.8 | Doublet | 2H | Aromatic CH (positions 4 & 5) |

| ~7.6 | Doublet | 2H | Aromatic CH (positions 1 & 8) |

| ~7.4 | Triplet | 2H | Aromatic CH (positions 3 & 6) |

| ~7.3 | Triplet | 2H | Aromatic CH (positions 2 & 7) |

| ~4.2 | Triplet | 1H | CH at position 9 |

| ~3.2 | Doublet | 2H | -CH₂-COOH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~145 | Quaternary Aromatic C (positions 4a, 4b) |

| ~141 | Quaternary Aromatic C (positions 8a, 9a) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~45 | CH at position 9 |

| ~40 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Carboxylic acid, broad |

| 3100-3000 | C-H | Aromatic stretch |

| 2950-2850 | C-H | Aliphatic stretch |

| ~1700 | C=O | Carboxylic acid, strong |

| 1600, 1475 | C=C | Aromatic ring stretch |

| ~1300 | C-O | Carboxylic acid stretch |

| ~900-690 | C-H | Aromatic bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 224 | [M]⁺, Molecular ion |

| 179 | [M - COOH]⁺, Loss of carboxylic acid group |

| 165 | [Fluorenyl]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is utilized.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlet peaks for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The final IR spectrum is obtained by automatically ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with chromatography, through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically at 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Multifaceted Role of 9-Fluoreneacetic Acid in Organic Synthesis: A Mechanistic Exploration

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the core mechanisms of action of 9-fluoreneacetic acid in a variety of organic reactions. While direct literature specifically detailing the catalytic applications of this compound is limited, its inherent properties as a carboxylic acid with a bulky fluorenyl backbone suggest its potential utility in several key transformations. This guide, therefore, explores its plausible roles as a Brønsted acid catalyst in condensation reactions and as a chiral resolving agent, drawing upon established mechanistic principles and analogous systems.

This compound as a Brønsted Acid Catalyst

The carboxylic acid moiety of this compound can act as a proton donor, positioning it as a potential Brønsted acid catalyst. This catalytic activity is central to several important organic transformations, including Knoevenagel condensations and the synthesis of bis(indolyl)methanes.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. In this reaction, a weak base is typically used as a catalyst. However, the reaction can also be promoted by an acid catalyst which activates the carbonyl group towards nucleophilic attack.

Proposed Mechanism of Action:

This compound can protonate the carbonyl oxygen of an aldehyde or ketone, thereby increasing its electrophilicity. This activation facilitates the attack by the enolate of an active methylene compound. The subsequent intermediate readily undergoes dehydration to furnish the final condensed product. The bulky fluorenyl group of the catalyst may also play a role in the stereoselectivity of the reaction.

Illustrative DOT Diagram for the Proposed Knoevenagel Condensation Mechanism:

Solubility of 9-Fluoreneacetic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-Fluoreneacetic acid in common organic solvents. While specific quantitative solubility data is not extensively published, this document outlines the expected qualitative solubility based on the physicochemical properties of the molecule and provides detailed experimental protocols for its determination.

Core Concepts of Solubility

The solubility of a compound is determined by the interplay of its molecular structure and the properties of the solvent. For this compound, the presence of the large, nonpolar fluorene ring system and the polar carboxylic acid group dictates its solubility characteristics. The nonpolar fluorene moiety contributes to solubility in nonpolar organic solvents, while the carboxylic acid group can engage in hydrogen bonding, enhancing solubility in polar and protic solvents.

Qualitative Solubility Profile

Based on general principles of "like dissolves like" and qualitative information for structurally related fluorene compounds, the expected solubility of this compound in various common organic solvents is summarized below. It is important to note that these are estimations, and experimental verification is crucial for precise applications.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO can effectively solvate both the polar carboxylic acid group and the nonpolar fluorene ring. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetone | Moderate to High | Acetone's polarity allows for interaction with the carboxylic acid, while its organic character can accommodate the fluorene moiety. | |

| Ethyl Acetate | Moderate | As a moderately polar solvent, it is expected to show reasonable solvating power for this compound. | |

| Polar Protic | Methanol | Moderate to High | The hydroxyl group of methanol can form hydrogen bonds with the carboxylic acid group of this compound, aiding in dissolution. |

| Ethanol | Moderate to High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |

| Nonpolar | Dichloromethane (DCM) | Moderate | The nonpolar fluorene ring is expected to interact favorably with the nonpolar nature of DCM. |

| Chloroform | Moderate | Similar to DCM, chloroform is a nonpolar solvent that should effectively solvate the fluorene portion of the molecule. |

Experimental Protocol for Solubility Determination

For precise quantitative solubility data, the following gravimetric method is a standard and reliable approach.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed container. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Accurately weigh the container with the filtered solution. Then, remove the solvent by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of filtered solution) x 100

Solubility (mg/mL) = Mass of dried solute / Volume of filtered solution

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended that researchers perform experimental solubility determinations using the protocols outlined herein to obtain precise and reliable data for their specific solvent systems and conditions.

An In-depth Technical Guide on the Thermal Stability and Degradation of 9-Fluoreneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Fluoreneacetic acid is a vital building block in the synthesis of various organic compounds, with significant applications in the pharmaceutical and chemical industries. Understanding its thermal stability and degradation profile is critical for ensuring the safety, efficacy, and shelf-life of products derived from it. This technical guide provides a comprehensive overview of the known thermal properties of this compound and outlines detailed experimental protocols for its thermal analysis. While specific thermogravimetric and differential scanning calorimetry data for this compound is not extensively available in public literature, this guide furnishes the methodologies to procure such essential data.

Introduction

This compound, a derivative of fluorene, is a white to light yellow crystalline solid. Its molecular structure lends itself to a variety of chemical reactions, making it a valuable intermediate in organic synthesis. The thermal stability of a compound is a crucial parameter, particularly in drug development and manufacturing, as it dictates storage conditions, processing temperatures, and potential degradation pathways that could lead to impurities or loss of efficacy.

This guide will cover the known thermal properties of this compound and provide standardized protocols for determining its thermal decomposition profile using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical and Thermal Properties

The most consistently reported thermal property of this compound is its melting point.

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₁₅H₁₂O₂ | |

| Molecular Weight | 224.25 g/mol | |

| Appearance | White to pale cream crystals or powder | [1] |

| Melting Point | 133-135 °C | [2] |

| Boiling Point | 325.66 °C (rough estimate) | [3] |

| Water Solubility | Soluble | [2][3] |

Experimental Protocols for Thermal Analysis

To determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[4][5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is ideal for determining the decomposition temperature and kinetics.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible, commonly made of alumina or platinum.

-

Instrument Setup:

-

The TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

The sample is placed on the microbalance within the furnace.

-

-

Experimental Conditions:

-

Atmosphere: The experiment should be run under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air or oxygen at the same flow rate) to assess oxidative stability.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection and Analysis:

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the peak of the derivative of the TGA curve, DTG).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is used to determine melting point, enthalpy of fusion, and to detect other thermal events like glass transitions or solid-solid phase transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

The sample and reference pans are placed in the DSC cell.

-

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) is typically used.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through its melting and decomposition range.

-

-

Data Collection and Analysis:

-

The heat flow to the sample is recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and peak temperature of these events are determined. The area under the melting peak can be integrated to calculate the enthalpy of fusion.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Expected Results and Interpretation

-

From TGA: The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant drop in mass will be observed. The temperature at which this mass loss begins is a key indicator of the thermal stability. The shape of the DTG curve can provide insights into the kinetics of the decomposition process.

-

From DSC: The DSC thermogram will show an endothermic peak corresponding to the melting of this compound around 133-135 °C. At higher temperatures, exothermic peaks may be observed, which would indicate thermal decomposition.

-

Degradation Pathway: While no specific thermal degradation pathway for this compound has been detailed in the reviewed literature, it is plausible that decarboxylation (loss of CO₂) would be an initial step, followed by further breakdown of the fluorene ring structure at higher temperatures. To identify the degradation products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be necessary.

Conclusion

While the melting point of this compound is well-established, a comprehensive understanding of its thermal stability and degradation requires further experimental investigation using techniques such as TGA and DSC. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to obtain this critical data. Such information is indispensable for the development of stable formulations, the design of safe and efficient manufacturing processes, and for regulatory compliance. The lack of publicly available data on the thermal decomposition of this compound highlights an area for future research that would be of significant value to the scientific community.

References

- 1. Fluorene-9-acetic acid, 99+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. parchem.com [parchem.com]

- 3. Cas 6284-80-6,Fluorene-9-acetic acid | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

9-Fluoreneacetic Acid: A Pivotal Intermediate in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluoreneacetic acid, a derivative of the tricyclic aromatic hydrocarbon fluorene, has emerged as a versatile and highly valuable synthetic intermediate in organic chemistry and medicinal chemistry. Its rigid, planar fluorenyl core provides a unique scaffold that can be readily functionalized to generate a diverse array of molecules with significant biological activities. This technical guide provides a comprehensive overview of the synthesis of this compound, its key applications as a synthetic intermediate, and its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to facilitate its use in research and drug development.

Synthesis of this compound

The most common and efficient route to this compound is a two-step process starting from fluorene. The first step involves the carboxylation of fluorene to yield 9-fluorenecarboxylic acid, which is then homologated to this compound via the Arndt-Eistert reaction.

Step 1: Synthesis of 9-Fluorenecarboxylic Acid

A robust method for the synthesis of 9-fluorenecarboxylic acid involves the reaction of fluorene with a dialkyl carbonate in the presence of a strong base, followed by acidification.

Experimental Protocol: Synthesis of 9-Fluorenecarboxylic Acid

-

Materials: Fluorene, diethyl carbonate, sodium hydride (60% dispersion in mineral oil), toluene, hydrochloric acid, acetic acid.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of sodium hydride (e.g., 4.0 g, 100 mmol) in anhydrous toluene (100 mL) is prepared under a nitrogen atmosphere.

-

A solution of fluorene (e.g., 16.6 g, 100 mmol) in diethyl carbonate (150 mL) is added dropwise to the stirred suspension at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 120-130 °C) and maintained for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and cautiously poured into a beaker containing ice and concentrated hydrochloric acid (e.g., 50 mL) to neutralize the excess base and hydrolyze the intermediate ester.

-

The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 9-fluorenecarboxylate.

-

The crude ester is then saponified by refluxing with a solution of sodium hydroxide in aqueous ethanol for 2-3 hours.

-

After cooling, the reaction mixture is diluted with water and acidified with concentrated hydrochloric acid to precipitate 9-fluorenecarboxylic acid.

-

The solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent system like ethanol/water to afford pure 9-fluorenecarboxylic acid.

-

-

Expected Yield: 70-80%.

-

Melting Point: 228-231 °C.[1]

Step 2: Synthesis of this compound via Arndt-Eistert Homologation

The Arndt-Eistert reaction provides a reliable method for the one-carbon homologation of 9-fluorenecarboxylic acid to this compound. This multi-step, one-pot procedure involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (water) to yield the homologous carboxylic acid.[2][3][4]

Experimental Protocol: Arndt-Eistert Synthesis of this compound

-

Materials: 9-Fluorenecarboxylic acid, thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), anhydrous diethyl ether or THF, diazomethane (CH₂N₂) solution in ether, silver oxide (Ag₂O) or other silver salt catalyst, deionized water.

-

Procedure:

-

Formation of 9-Fluorenecarbonyl chloride: In a round-bottom flask, 9-fluorenecarboxylic acid (e.g., 2.10 g, 10 mmol) is suspended in anhydrous diethyl ether (50 mL). A catalytic amount of DMF can be added. Thionyl chloride (e.g., 1.1 mL, 15 mmol) or oxalyl chloride is added dropwise at room temperature. The mixture is stirred for 2-3 hours until the evolution of gas ceases and a clear solution is obtained. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 9-fluorenecarbonyl chloride.

-

Formation of the Diazoketone: The crude acid chloride is redissolved in anhydrous diethyl ether (30 mL) and cooled to 0 °C in an ice bath. A freshly prepared ethereal solution of diazomethane is added portion-wise with stirring until the yellow color of diazomethane persists and nitrogen evolution stops. The reaction mixture is stirred at 0 °C for an additional hour and then allowed to stand at room temperature for several hours. Excess diazomethane is carefully quenched by the dropwise addition of acetic acid.

-

Wolff Rearrangement: To the solution of the diazoketone, deionized water (20 mL) and a catalytic amount of silver oxide (Ag₂O) are added. The mixture is stirred and heated to 50-60 °C. The Wolff rearrangement is typically accompanied by the evolution of nitrogen gas. The reaction is monitored by TLC until the diazoketone is consumed.

-

Work-up and Purification: After the reaction is complete, the silver catalyst is removed by filtration. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution. The aqueous bicarbonate extracts are then acidified with dilute hydrochloric acid to precipitate this compound. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

-

-

Expected Yield: 60-70%.

-

Melting Point: 136-138 °C.

Synthesis of this compound

This compound as a Synthetic Intermediate in Drug Discovery

This compound serves as a crucial building block for the synthesis of a variety of biologically active molecules. Its carboxylic acid functionality allows for facile derivatization, most commonly through the formation of amide bonds with amines, amino acids, and other pharmacophores.

Synthesis of N-(9-Fluorenylacetyl) Amino Acid Derivatives

A primary application of this compound is in the synthesis of N-acylated amino acids. These derivatives are of interest in peptide chemistry and for the development of small molecule therapeutics.

Experimental Protocol: Synthesis of N-(9-Fluorenylacetyl)-L-leucine

-

Materials: this compound, L-leucine, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), dichloromethane (DCM) or dimethylformamide (DMF), sodium bicarbonate, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, this compound (e.g., 2.24 g, 10 mmol) and N-hydroxysuccinimide (1.15 g, 10 mmol) are dissolved in anhydrous DCM (50 mL).

-

The solution is cooled to 0 °C, and a solution of DCC (2.06 g, 10 mmol) in DCM (20 mL) is added dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours to form the active ester. The precipitated dicyclohexylurea (DCU) is removed by filtration.

-

In a separate flask, L-leucine (1.31 g, 10 mmol) is dissolved in a 1:1 mixture of water and dioxane (40 mL), and sodium bicarbonate (1.68 g, 20 mmol) is added to deprotonate the amino group.

-

The filtered solution of the this compound active ester is added to the L-leucine solution, and the mixture is stirred vigorously at room temperature overnight.

-

The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted starting materials.

-

The aqueous layer is acidified to pH 2-3 with dilute hydrochloric acid, resulting in the precipitation of the product.

-

The solid N-(9-fluorenylacetyl)-L-leucine is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

-

-

Expected Yield: 75-85%.

-

Inhibition of Dihydrofolate Reductase (DHFR): Some fluorene derivatives have been investigated as inhibitors of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides and amino acids necessary for cell proliferation. [5]By inhibiting DHFR, these compounds disrupt DNA synthesis and lead to the death of rapidly dividing cancer cells. [5] Signaling Pathway: Inhibition of Dihydrofolate Reductase

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate with significant applications in the development of new chemical entities for drug discovery. Its straightforward synthesis and the ease with which it can be derivatized make it an attractive starting material for creating libraries of compounds with diverse biological activities. The demonstrated antimicrobial and anticancer properties of its derivatives, coupled with a growing understanding of their mechanisms of action, underscore the potential of the fluorene scaffold in addressing unmet medical needs. This technical guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 9-Fluoreneacetic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 9-Fluoreneacetic acid crystals. The information is compiled to assist researchers and professionals in drug development and materials science in understanding the fundamental properties of this compound. While a definitive crystal structure from single-crystal X-ray diffraction was not found in publicly available databases at the time of this writing, this guide furnishes available data on its physical properties and outlines detailed experimental protocols for its characterization.

Physical and Chemical Properties

This compound presents as a white to light yellow or pale cream crystalline powder.[1][2] It is an organic compound with the molecular formula C₁₅H₁₂O₂ and a molecular weight of approximately 224.25 g/mol .[1][3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Molecular Formula | C₁₅H₁₂O₂ | [3][5] |

| Molecular Weight | 224.25 g/mol | [3] |

| Melting Point | 133-135 °C | [3][4] |

| 134 °C | [6] | |

| 134.5-140.5 °C | [2] | |

| Boiling Point | ~325.66 °C (rough estimate) | [3] |

| ~436.9 °C at 760 mmHg | [5] | |

| Solubility | Soluble in water. Soluble in organic solvents. | [3][4] |

| pKa | 3.90 ± 0.10 (Predicted) | [3] |

Note: There are some discrepancies in the reported solubility of this compound in water. While some sources state it is soluble, others suggest it is only slightly soluble. Experimental verification is recommended.

Crystallographic Properties

As of this review, a complete, publicly available crystal structure of this compound from single-crystal X-ray diffraction analysis has not been identified in major crystallographic databases. However, the crystal structures of numerous fluorene derivatives have been determined, providing insights into the potential packing and intermolecular interactions of this compound crystals.[7][8]

For instance, the study of related compounds often reveals that the fluorene skeleton is nearly planar, and the crystal packing is influenced by hydrogen bonding and π-π stacking interactions. In the absence of specific data for this compound, researchers should consider performing single-crystal or powder X-ray diffraction to determine its crystal system, space group, and unit cell dimensions.

Experimental Protocols

This section outlines detailed methodologies for the key experiments required to characterize the physical properties of this compound crystals.

The quality of crystals is paramount for many analytical techniques. The following is a general procedure for the crystallization of fluorene derivatives, which can be adapted for this compound.

Objective: To obtain high-purity single crystals of this compound suitable for X-ray diffraction.

Methodology:

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Based on general solubility, suitable solvents for this compound could include ethanol, ethyl acetate, or a mixture of solvents like ethanol/water.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the growth of larger, higher-quality crystals. Further cooling in a refrigerator or ice bath can increase the yield.

-

Crystal Isolation: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow for Crystallization:

Caption: Workflow for the crystallization of this compound.

SC-XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[9][10]

Objective: To determine the crystal system, space group, unit cell dimensions, and atomic coordinates of this compound.

Methodology:

-

Crystal Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of Bragg reflections) is collected on a detector. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield precise atomic positions, bond lengths, and bond angles.

Logical Relationship for Structure Determination:

Caption: The process of determining a crystal structure using SC-XRD.

PXRD is a powerful technique for phase identification, purity analysis, and the study of crystalline materials in polycrystalline form.[11][12]

Objective: To obtain a characteristic diffraction pattern for this compound powder, which can be used for identification and to assess purity.

Methodology:

-

Sample Preparation: A finely ground powder of this compound is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. It can be compared to databases or simulated patterns to confirm the identity of the compound.

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Table 2: Spectroscopic Analysis Protocols

| Technique | Objective | Sample Preparation | Typical Instrumental Parameters |

| ¹H and ¹³C NMR | To elucidate the carbon-hydrogen framework and confirm the molecular structure. | Dissolve 5-20 mg (for ¹H) or 20-50 mg (for ¹³C) of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). | 400 MHz or higher spectrometer frequency. Standard pulse sequences for ¹H and proton-decoupled pulse sequence for ¹³C. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. | Place a small amount of the solid sample on an ATR crystal or prepare a KBr pellet. | FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | Dissolve a small amount of the sample in a suitable solvent for techniques like Electrospray Ionization (ESI). | A mass spectrometer with an appropriate ionization source (e.g., ESI, EI). |

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.

Objective: To determine the melting point, heat of fusion, and thermal stability of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound crystals (typically 2-10 mg) is placed in an aluminum pan.

-

DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a DSC instrument. The heat flow to or from the sample is measured relative to a reference, allowing for the determination of melting point and enthalpy of fusion.

-

TGA Analysis: The sample is heated at a constant rate in a TGA instrument, and its mass is continuously monitored. This provides information on thermal stability and decomposition temperatures.

Experimental Workflow for Thermal Analysis:

Caption: A generalized workflow for thermal analysis experiments.

Conclusion

This technical guide has summarized the available physical characteristics of this compound crystals and provided detailed experimental protocols for their determination. While a definitive crystal structure remains to be elucidated and published, the information and methodologies presented herein offer a solid foundation for researchers and professionals working with this compound. The provided experimental workflows and logical diagrams serve as a practical guide for the characterization of this compound and related materials. Further research, particularly single-crystal X-ray diffraction studies, is encouraged to fully characterize its solid-state structure.

References

- 1. chembk.com [chembk.com]

- 2. Fluorene-9-acetic acid, 99+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Fluorene-9-acetic acid | 6284-80-6 [chemicalbook.com]

- 4. Cas 6284-80-6,Fluorene-9-acetic acid | lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fluorene-9-acetic acid [stenutz.eu]

- 7. X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. X-ray single-crystal diffraction | FZU [fzu.cz]

- 11. Powder and Thin-Film X-Ray Diffraction Facility - Wayne State University [lumigen.wayne.edu]

- 12. researchgate.net [researchgate.net]

The Core Reactivity of the Carboxyl Group in 9-Fluoreneacetic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fundamental reactivity of the carboxyl group in 9-Fluoreneacetic acid (FAA), a molecule of significant interest in medicinal chemistry and drug development. FAA and its derivatives have demonstrated notable biological activities, including potent antifungal properties and potential as anticancer agents through mechanisms such as tubulin polymerization inhibition. Understanding the reactivity of the carboxyl moiety is paramount for the rational design of novel therapeutics, including prodrugs and bioisosteres with improved pharmacokinetic and pharmacodynamic profiles. This document details the key chemical transformations of the carboxyl group—esterification, amidation, and decarboxylation—supported by experimental protocols and a discussion of the underlying chemical principles. Furthermore, it visualizes the synthetic pathways and a proposed mechanism of action for its antifungal activity, providing a comprehensive resource for researchers in the field.

Introduction

This compound (FAA) is a carboxylic acid derivative of the fluorene scaffold. The fluorene ring system is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The reactivity of the carboxyl group in FAA is a key determinant of its chemical behavior and its utility as a synthetic intermediate. This guide will explore the fundamental transformations of this functional group, providing researchers with the necessary information to synthesize and evaluate novel FAA derivatives.

Physicochemical Properties of this compound

The reactivity of the carboxyl group is intrinsically linked to its physicochemical properties, most notably its acidity, which is quantified by the pKa value.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₂ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Melting Point | 133-135 °C | [1] |

| pKa | 3.61 | [2] |

| Appearance | White to yellow crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

The pKa of 3.61 indicates that this compound is a moderately strong organic acid, a critical factor influencing its reactivity in physiological and synthetic environments.

Fundamental Reactivity of the Carboxyl Group

The carboxyl group of this compound undergoes a variety of reactions typical of carboxylic acids. These transformations are central to the synthesis of derivatives with modified biological activity, solubility, and metabolic stability.

Esterification

Esterification is a common strategy to mask the polar carboxyl group, often employed in the design of prodrugs to enhance membrane permeability. The reaction involves the condensation of the carboxylic acid with an alcohol in the presence of an acid catalyst.

This protocol is adapted from a standard Fischer esterification procedure.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., ethanol, methanol)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Organic solvent (e.g., diethyl ether, ethyl acetate)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve this compound in a large excess of the desired anhydrous alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the alcohol volume).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purify the product by column chromatography or recrystallization as needed.

Amidation

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities that can modulate biological activity and physicochemical properties. Direct amidation between a carboxylic acid and an amine is generally inefficient due to acid-base neutralization. Therefore, activation of the carboxylic acid is required.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Desired primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

-

Standard glassware for reaction under inert atmosphere

Procedure:

-

Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases.

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 9-fluoreneacetyl chloride.

-

Amidation: In a separate flask, dissolve the desired amine and a slight excess of a non-nucleophilic base in anhydrous DCM.

-

Cool the amine solution to 0 °C and add a solution of the freshly prepared 9-fluoreneacetyl chloride in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

-

Purify by column chromatography or recrystallization.

Decarboxylation

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires high temperatures or the presence of a β-carbonyl group to facilitate the formation of a stable enol intermediate. This compound, being an arylacetic acid, lacks this structural feature and is therefore relatively stable towards decarboxylation under normal conditions. Forcing conditions, such as high temperatures in the presence of a copper catalyst, would likely be required to induce decarboxylation. This stability is advantageous for maintaining the structural integrity of the molecule during other transformations.

Quantitative Reactivity Data

Visualization of Synthetic and Biological Pathways

Synthetic Workflow for this compound Derivatives

The following workflow illustrates a general pathway for the synthesis and initial biological screening of this compound derivatives.

Proposed Mechanism of Antifungal Action

Recent studies have highlighted the potential of this compound as an antifungal agent, particularly against Candida albicans biofilms. While the precise molecular target is under investigation, a plausible mechanism involves the disruption of fungal cell membrane integrity and the inhibition of key virulence factors.

References

Methodological & Application

Application Notes: Fluorescent Labeling of Amines using 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate quantification of primary and secondary amines is a critical task in numerous scientific disciplines, including biomedical research, pharmaceutical development, and environmental analysis. Many amine-containing compounds, such as amino acids, biogenic amines, and various drug molecules, lack a native chromophore or fluorophore, rendering their detection by standard analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging. To overcome this limitation, chemical derivatization with a suitable labeling reagent is employed to introduce a strongly UV-absorbing or fluorescent tag onto the analyte.

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a widely utilized pre-column derivatization reagent for primary and secondary amines.[1][2] Under mild alkaline conditions, FMOC-Cl reacts with the amine functional group to form a stable and highly fluorescent derivative.[1] The fluorenyl moiety of the reagent imparts strong fluorescence to the labeled amine, enabling detection limits in the femtomole range.[1] This application note provides detailed protocols for the derivatization of amines with FMOC-Cl and their subsequent analysis by HPLC with fluorescence detection.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the non-protonated amine on the electrophilic carbonyl carbon of the chloroformate group of FMOC-Cl. This reaction results in the formation of a stable N-substituted carbamate and hydrochloric acid. The reaction is typically performed in a buffered alkaline solution to neutralize the liberated acid and to ensure the amine is in its more nucleophilic, unprotonated state.[1]

Reaction Mechanism

Caption: Chemical reaction of an amine with FMOC-Cl.

Applications

The FMOC-Cl derivatization method is versatile and has been successfully applied to the analysis of a wide range of amine-containing compounds, including:

-

Amino Acids: For profiling in biological fluids like plasma and tissue homogenates.[3][4]

-

Biogenic Amines and Neurotransmitters: For their determination in complex matrices.[2]

-

Pharmaceuticals: For the quantification of amine-containing drugs and their metabolites.[2]

-

Alkyl Amines: For monitoring their presence in environmental and industrial samples.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies utilizing FMOC-Cl for the derivatization and analysis of amines.

Table 1: HPLC Analysis of FMOC-Derivatized Amines

| Analyte Class | Linearity Range (µg/mL) | R² | Recoveries (%) | Reference |

| Alkyl Amines (Dodecylamine, Tetradecylamine, Hexadecylamine, Octadecylamine) | 0.20–5.00 | > 0.9956 | 84.93–103.26 | [2] |

| N-nitrosamines (as amines after denitrosation) | Not Specified | > 0.9990 | 74.2–125.4 | [2] |

Table 2: Performance Characteristics for FMOC-Derivatized Amino Acid Analysis

| Parameter | Value | Reference |

| Quantitation Limit (LOQ) | 2.5 pmol (most amino acids) | [3] |

| 5 pmol (Cystine, Ornithine) | [3] | |

| 10 pmol (Tyrosine derivatives) | [3] | |

| Reproducibility (RSD) | ≤ 4.4% | [3] |

| Limit of Detection (LOD) by LC-ESI-MS/MS | As low as 1 fmol/µL | [5] |

| Linearity Range by LC-ESI-MS/MS | Up to 125 pmol/µL | [5] |

| Intraday and Interday Precision (RSD) | < 10% (most amino acids) | [5] |

Table 3: Spectroscopic Properties of FMOC-Amine Derivatives

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~265 | [6] |

| Emission Maximum (λem) | ~315 | [6] |

Experimental Protocols

Protocol 1: General Pre-column Derivatization of Amines for HPLC Analysis

This protocol provides a general procedure for the derivatization of primary and secondary amines in solution.

Materials:

-

Amine-containing sample or standard solution

-

Borate buffer (0.1 M, pH 9.0)

-

FMOC-Cl solution (15 mM in acetonitrile)

-

1-Adamantanamine (ADAM) solution (300 mM in water-acetonitrile, 1:1, v/v) to quench the reaction

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M) to stabilize the derivatives[7]

-

Vials for reaction and HPLC analysis

Procedure:

-

Sample Preparation: Prepare a solution of the amine-containing sample or standard in a suitable solvent.

-

Reaction Mixture Preparation: In a reaction vial, mix the following in order:

-

300 µL of the sample or standard solution.

-

600 µL of 0.1 M borate buffer (pH 9.0).

-

-

Derivatization: Add 600 µL of 15 mM FMOC-Cl solution to the vial. Vortex the mixture immediately and let it react at room temperature for 5 minutes.[8]

-

Quenching: To stop the reaction and consume excess FMOC-Cl, add 600 µL of 300 mM ADAM solution. Vortex and let it react for 1 minute.[8]

-